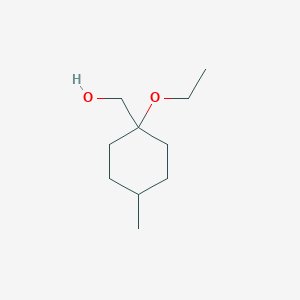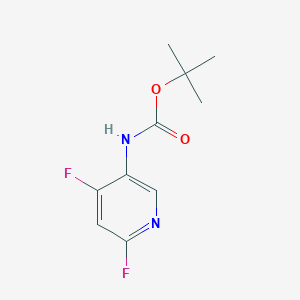
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile is a fluorinated organic compound with the molecular formula C9H6BrF2NO. This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups, making it a versatile intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile typically involves the reaction of 4-bromo-2,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate.
Major Products Formed
Amines: Formed by the reduction of the nitrile group.
Carboxylic Acids: Formed by the oxidation of the nitrile group.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar in structure but with methoxy groups instead of fluorine atoms.
4-Bromo-3,5-difluorobenzonitrile: Lacks the propanenitrile moiety but shares the bromine and fluorine substitution pattern.
Uniqueness
3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile is unique due to the combination of bromine, fluorine, and nitrile functional groups, which confer distinct reactivity and selectivity. This makes it a valuable intermediate in various synthetic applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
1379364-31-4 |
|---|---|
Molekularformel |
C9H6BrF2NO |
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
3-(4-bromo-2,5-difluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,1,3H2 |
InChI-Schlüssel |
BFLCMYNHPCBHOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)F)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)



![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)

![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)





